N(6),N(6)-Dimethyl-L-lysine

Descripción

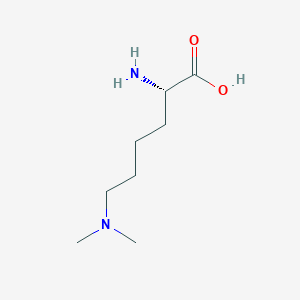

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-86-1 | |

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Dynamics of N 6 ,n 6 Dimethyl L Lysine

Enzymatic Formation of N(6),N(6)-Dimethyl-L-lysine

The formation of this compound is a crucial post-translational modification that plays a significant role in various biological processes, most notably in the epigenetic regulation of gene expression through histone modification. This process is enzymatically driven and involves the specific addition of two methyl groups to the ε-amino group of an L-lysine residue.

Identification and Characterization of Lysine (B10760008) Methyltransferases

The enzymes responsible for catalyzing the methylation of lysine residues are known as protein lysine methyltransferases (KMTs). nih.govnih.gov These enzymes are broadly classified into two major families: the SET domain-containing methyltransferases and the seven-β-strand (7βS) family. nih.gov The majority of known KMTs belong to the SET domain family, named for the conserved [Su(var)3-9, Enhancer-of-zeste, Trithorax] domain they possess. nih.gov

The identification and characterization of specific KMTs have been advanced through various biochemical and molecular biology techniques. springernature.com For instance, in the protozoan parasite Entamoeba histolytica, four histone lysine methyltransferases (EhHKMT1 to EhHKMT4) have been identified and shown to be expressed in trophozoites, with enzymatic assays confirming their ability to transfer methyl groups to histones. nih.gov In the context of cancer research, numerous studies have focused on characterizing KMTs like SMYD2, which is overexpressed in several cancers and methylates both histone and non-histone proteins. acs.org The development of chemical biology strategies, such as the use of artificial S-adenosyl-l-methionine (SAM) cofactors, has further aided in the identification of KMT substrates. springernature.com

Table 1: Examples of Characterized Lysine Methyltransferases

| Enzyme Family | Example Enzyme | Organism/Context | Substrates | Function |

| SET Domain | SMYD2 | Human Cancers | Histone H3, p53 | Transcriptional regulation, Cell proliferation |

| SET Domain | G9a | Mammals | Histone H3 Lysine 9 (H3K9) | Transcriptional repression |

| 7βS Family | METTL10 | Mammals | EF1A1 | Protein synthesis |

| SET Domain | Clr4 | Schizosaccharomyces pombe | Histone H3 Lysine 9 (H3K9) | Heterochromatin formation |

S-Adenosylmethionine (SAM)-Dependent Methylation Mechanisms

The methylation of lysine residues by KMTs is dependent on the cofactor S-adenosylmethionine (SAM). nih.govnih.gov SAM serves as the universal methyl group donor in a wide array of biological methylation reactions. nih.gov The transfer of the methyl group from SAM to the ε-amino group of a lysine residue is a nucleophilic substitution (SN2) reaction. nih.govnih.gov In this mechanism, the nucleophilic ε-amino group of the lysine attacks the electrophilic methyl group of SAM, resulting in the formation of a methylated lysine and S-adenosyl-L-homocysteine (SAH). nih.gov

The efficiency of this reaction is influenced by the cellular ratio of SAM to SAH, as SAH is a potent inhibitor of most SAM-dependent methyltransferases. mdpi.com The binding of both SAM and the protein substrate to the active site of the KMT facilitates the proper orientation for the SN2 reaction to occur. nih.gov The positive charge on the sulfonium (B1226848) ion in SAM makes the attached methyl group highly susceptible to nucleophilic attack. nih.gov

Sequential Methylation Pathways Leading to Dimethylation

Lysine residues can be monomethylated, dimethylated, or trimethylated, and each methylation state can have distinct biological consequences. nih.govnih.gov The formation of this compound occurs through a sequential methylation process. ebi.ac.uk First, a KMT catalyzes the addition of a single methyl group to the lysine's ε-amino group, forming N(6)-mono-methyl-L-lysine. ebi.ac.ukevitachem.com Subsequently, a second methyl group is added to the monomethylated lysine to yield this compound. ebi.ac.uk

This sequential process is tightly regulated. For instance, in the formation of repressive histone marks, the initial monomethylation of H3K9 is thought to be carried out by one enzyme complex, which is then converted to trimethylated H3K9 by other enzymes like Suv39h. researchgate.net The ability of a methyltransferase to perform single or multiple methylation steps is determined by the architecture of its active site. nih.gov Some enzymes are "distributive," dissociating from the substrate after each methylation event, while others are "processive," catalyzing multiple methylations without releasing the substrate.

Natural Occurrence and Biosynthesis in Model Organisms (e.g., Schizosaccharomyces pombe, Trypanosoma brucei)

This compound is a naturally occurring modified amino acid found in various organisms, including the fission yeast Schizosaccharomyces pombe and the protozoan parasite Trypanosoma brucei. nih.gov In these organisms, the biosynthesis is carried out by lysine methyltransferases that utilize SAM as the methyl donor to sequentially add two methyl groups to a lysine residue.

In S. pombe, the histone methyltransferase Clr4 is responsible for the methylation of histone H3 at lysine 9 (H3K9), a key modification for heterochromatin formation. uniprot.org Gene knockout studies in S. pombe have implicated the kmt1 gene in this pathway. The presence of this compound has been confirmed in S. pombe through various analytical techniques. pombase.org Similarly, this compound and its precursor, N(6)-methyl-L-lysine, have been identified in Trypanosoma brucei. evitachem.com

Enzymatic Reversal: Demethylation of this compound

Just as the methylation of lysine is a dynamic process, so too is its reversal. The removal of methyl groups from lysine residues is catalyzed by a class of enzymes known as lysine demethylases (KDMs). nih.gov The discovery of these enzymes overturned the long-held belief that histone methylation was a permanent epigenetic mark. aacrjournals.org

Classes of Lysine Demethylases Involved in Dimethyllysine Hydroxylation (e.g., KDM4 Family, LSD1/KDM1A)

There are two main families of lysine demethylases. The first to be discovered was the lysine-specific demethylase 1 (LSD1/KDM1A) family. aacrjournals.orgfrontiersin.org LSD1 and its homologs are flavin-dependent amine oxidases that can remove methyl groups from mono- and dimethylated lysines, but not trimethylated lysines. frontiersin.orgwikipedia.org The demethylation reaction catalyzed by LSD1 is an oxidative process that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgqmul.ac.uk This reaction produces formaldehyde (B43269) and an unmodified lysine residue. wikipedia.orgqmul.ac.uk LSD1 can demethylate H3K4 and H3K9. frontiersin.org

The second major family of KDMs are the Jumonji C (JmjC) domain-containing proteins, which are iron(II) and α-ketoglutarate-dependent dioxygenases. researchgate.netmdpi.com This family is further divided into several subfamilies, including the KDM4 family (also known as JMJD2). aacrjournals.orgnih.gov The KDM4 subfamily consists of several members (KDM4A-E in humans) that can demethylate di- and trimethylated lysine residues. researchgate.netnih.gov Specifically, KDM4A, B, and C can demethylate H3K9me2/3 and H3K36me2/3. researchgate.net The catalytic mechanism of JmjC domain-containing enzymes involves the hydroxylation of the methyl group, which leads to the release of formaldehyde. wikipedia.org

Table 2: Key Lysine Demethylase Families

| Enzyme Family | Example Members | Cofactors | Substrates | Mechanism |

| Lysine-Specific Demethylase (LSD) | LSD1 (KDM1A) | FAD | H3K4me1/2, H3K9me1/2 | Amine Oxidation |

| Jumonji C (JmjC) Domain-Containing | KDM4A, KDM4B, KDM4C | Fe(II), α-ketoglutarate | H3K9me2/3, H3K36me2/3 | Hydroxylation |

Cofactor Requirements for Demethylase Activity (e.g., Fe²⁺, 2-oxoglutarate)

The enzymatic removal of methyl groups from this compound, particularly within histone proteins, is a critical process in epigenetic regulation. This reaction is catalyzed by a class of enzymes known as lysine demethylases (KDMs), which are broadly divided into two major families based on their structure and cofactor requirements. nih.govfrontiersin.org

The first family is the Lysine-Specific Demethylase (LSD) group, which are flavin-dependent amine oxidases. frontiersin.org These enzymes, including the well-studied LSD1 (also known as KDM1A), utilize Flavin Adenine Dinucleotide (FAD) as a cofactor to facilitate an oxidative demethylation reaction. researchgate.netoncotarget.com During catalysis, the FAD cofactor is reduced to FADH₂, which is subsequently reoxidized by molecular oxygen, leading to the production of hydrogen peroxide. researchgate.netoncotarget.com

The second and larger family of lysine demethylases contains the Jumonji C (JmjC) domain. oncotarget.comnih.gov These enzymes are non-heme iron-dependent oxygenases that require iron(II) (Fe²⁺) and 2-oxoglutarate (also known as α-ketoglutarate or α-KG) as essential cofactors for their catalytic activity. nih.govwiley.comnih.gov The Fe(II) is typically bound in the active site by a conserved facial triad (B1167595) of amino acid residues (HXD/EXnH). mdpi.com The JmjC enzymes couple the demethylation reaction to the oxidative decarboxylation of 2-oxoglutarate, which produces succinate (B1194679) and carbon dioxide. nih.gov

The distinct cofactor dependencies of these two enzyme families dictate their catalytic mechanisms and their ability to act on different methylation states of lysine.

Table 1: Cofactor Requirements of Lysine Demethylase Families

| Demethylase Family | Required Cofactors | Example Enzymes |

|---|---|---|

| Lysine-Specific Demethylase (LSD) | Flavin Adenine Dinucleotide (FAD) | LSD1 (KDM1A), LSD2 (KDM1B) |

| Jumonji C (JmjC) Domain-Containing | Iron(II) (Fe²⁺), 2-oxoglutarate (α-KG), O₂ | KDM4A, KDM4C, KDM3A, PHF8 |

Substrate Specificity and Catalytic Mechanisms of Dimethyllysine Demethylases

The two families of lysine demethylases exhibit different catalytic mechanisms and substrate specificities, which are crucial for their distinct biological roles.

Catalytic Mechanisms:

The FAD-dependent LSD family initiates demethylation by oxidizing the N-methyl amine of the lysine residue. oncotarget.com This process requires a lone pair of electrons on the nitrogen atom to form an iminium cation intermediate, with the simultaneous reduction of FAD to FADH₂. nih.govresearchgate.net The unstable imine is then non-enzymatically hydrolyzed by a water molecule, resulting in the release of the demethylated lysine and one molecule of formaldehyde. researchgate.netoncotarget.comexpasy.org

In contrast, the JmjC domain-containing enzymes utilize a different mechanism. They use Fe(II) and 2-oxoglutarate to catalyze the hydroxylation of the methyl group on the dimethylated lysine. nih.govwiley.com This reaction forms an unstable hemiaminal intermediate, which spontaneously decomposes to yield the demethylated product and formaldehyde. wiley.comnih.gov

Substrate Specificity:

The substrate specificity of demethylases is highly regulated and depends on the methylation state of the lysine residue and its sequence context within the protein, typically a histone tail. nih.gov

A key difference arising from their mechanisms is their specificity for methylation states. LSD family enzymes can only remove methyl groups from mono- and dimethylated lysines. researchgate.netnih.gov They are incapable of demethylating trimethyllysine because the quaternary ammonium (B1175870) group lacks the necessary lone pair of electrons to form the imine intermediate. nih.govnih.gov Conversely, the hydroxylation mechanism of JmjC enzymes allows them to act on mono-, di-, and trimethylated lysines. nih.govmdpi.com

Furthermore, individual demethylases are highly specific for particular lysine residues on histones. For example, LSD1 primarily targets dimethylated lysine 4 on histone H3 (H3K4me2) and H3K9me2. researchgate.netoncotarget.com The KDM4 subfamily of JmjC enzymes, including KDM4A and KDM4C, are known to demethylate H3K9me2/me3 and H3K36me2/me3. nih.govresearchgate.net The specificity of these enzymes is not solely determined by their catalytic domain but can also be influenced by associated protein domains and their incorporation into larger multi-protein complexes. nih.govmdpi.comembopress.org For instance, the association of LSD1 with the androgen receptor complex switches its primary target from the activating mark H3K4me2 to the repressive mark H3K9me2. nih.govembopress.org

Table 2: Substrate Specificity of Representative Dimethyllysine Demethylases

| Enzyme | Family | Target Site(s) (including dimethyl state) | Methylation State Specificity | Notes |

|---|---|---|---|---|

| LSD1 (KDM1A) | LSD | H3K4me2, H3K9me2 | Mono- and Dimethyl | Cannot demethylate trimethyl-lysine. Specificity can be altered by protein complex formation. nih.govembopress.org |

| LSD2 (KDM1B) | LSD | H3K4me2 | Mono- and Dimethyl | Activity on nucleosomal substrates requires the cofactor GLYR1/NPAC. uniprot.org |

| KDM3A (JMJD1A) | JmjC | H3K9me2 | Mono- and Dimethyl | Shows strong preference for H3K9me1/me2. frontiersin.org |

| KDM4A (JMJD2A) | JmjC | H3K9me2, H3K36me2 | Di- and Trimethyl | Can also demethylate trimethylated lysine. nih.govresearchgate.net |

| PHF8 | JmjC | H3K9me2 | Mono- and Dimethyl | Also targets other histone marks like H3K27me2 and H4K20me1. embopress.org |

Functional Roles of N 6 ,n 6 Dimethyl L Lysine in Epigenetics and Protein Regulation

N(6),N(6)-Dimethyl-L-lysine in Histone Modifications

The dimethylation of lysine (B10760008) residues on the tails of histone proteins is a cornerstone of the histone code, a hypothesis suggesting that specific histone modifications, alone or in combination, can be read by the cellular machinery to produce distinct downstream effects. acs.org this compound is a critical component of this code, influencing fundamental nuclear processes. biomodal.comwikipedia.org

The presence of this compound on histone tails directly influences the physical properties of chromatin. While lysine methylation does not alter the positive charge of the residue, the addition of methyl groups increases its size and hydrophobicity. This seemingly subtle change can affect the interactions between histones and DNA, as well as interactions between adjacent nucleosomes. wikipedia.org

The impact on chromatin structure is context-dependent. In some instances, dimethylation can contribute to a more open and accessible chromatin conformation, facilitating the binding of transcription factors. Conversely, and more commonly, it is associated with the compaction of chromatin into heterochromatin, a condensed state that is generally transcriptionally silent. biomodal.comwikipedia.org For example, the presence of dimethylated lysine on histone H3 at position 9 (H3K9me2) is a hallmark of heterochromatin and is crucial for its formation and maintenance. biomodal.combiorxiv.org

Table 1: Impact of this compound on Chromatin

| Histone Modification | Effect on Chromatin Structure | Primary Consequence |

| This compound | Can lead to either chromatin opening or compaction, depending on the specific lysine residue and cellular context. biomodal.comwikipedia.org | Regulation of DNA accessibility to the transcriptional machinery. |

| H3K9me2 | Promotes chromatin compaction and formation of heterochromatin. biomodal.combiorxiv.org | Transcriptional repression. wikipedia.org |

The dimethylation of specific lysine residues on histones is a key mechanism for regulating gene expression, capable of both activating and repressing transcription. wikipedia.org This dual functionality underscores the complexity of epigenetic regulation, where the outcome of a modification is determined by its specific location on the histone tail and the cellular environment. biomodal.com

While less common than its repressive role, this compound can be associated with transcriptional activation. wikipedia.org For instance, dimethylation of histone H3 at lysine 4 (H3K4me2) is generally recognized as a mark of active or poised gene promoters. wikipedia.org This modification can help recruit components of the transcriptional machinery, leading to the initiation of gene expression. The presence of H3K4me2 can create a chromatin environment that is permissive for transcription, although the precise mechanisms are still under active investigation. wikipedia.org

More frequently, this compound is a signal for transcriptional repression. biomodal.comwikipedia.org This is prominently exemplified by the dimethylation of histone H3 at lysine 9 (H3K9me2) and lysine 27 (H3K27me2). wikipedia.org These modifications serve as binding sites for repressive protein complexes that compact chromatin and block the access of RNA polymerase and other activating factors to the DNA. wikipedia.org The establishment of these repressive marks is a critical process for silencing genes that are not needed in a particular cell type or at a specific developmental stage. wikipedia.orgoup.com

Table 2: Gene Regulation by Histone Dimethylation

| Modification Site | Associated Transcriptional State | General Mechanism |

| H3K4me2 | Activation wikipedia.org | Recruitment of activating proteins and creation of a permissive chromatin state. wikipedia.org |

| H3K9me2 | Repression wikipedia.orgwikipedia.org | Recruitment of repressive complexes, leading to chromatin compaction. wikipedia.org |

| H3K27me2 | Repression wikipedia.org | Similar to H3K9me2, involved in forming repressive chromatin domains. wikipedia.org |

The biological consequences of this compound are intimately tied to the specific lysine residue that is modified. One of the most extensively studied dimethylation marks is on histone H3 at lysine 9 (H3K9me2). wikipedia.org

H3K9me2 is a key epigenetic mark strongly associated with transcriptionally repressed regions of the genome. wikipedia.org It is often found in large domains of heterochromatin, contributing to the stable silencing of genes and repetitive elements. biorxiv.orgwikipedia.org The enzymes responsible for depositing this mark, such as G9a and GLP, play crucial roles in development and cellular identity. biorxiv.orgnih.gov

The biological outcomes of H3K9me2 are diverse and significant. It is involved in:

Cell lineage commitment: By silencing specific gene programs, H3K9me2 helps to establish and maintain the identity of different cell types. wikipedia.org

Genomic stability: The repression of transposable elements by H3K9me2 helps to prevent their movement and potential disruption of the genome. biorxiv.org

Regulation of cellular processes: H3K9me2 has been implicated in the regulation of the inflammatory response and has been linked to conditions such as addiction. wikipedia.org Dysregulation of H3K9me2 levels has been observed in various diseases, including cancer and cardiovascular disease. wikipedia.orgnih.gov

The functional consequences of this compound modifications are mediated by "reader" proteins that specifically recognize and bind to these marks. mdpi.com These reader proteins contain specialized domains, such as chromodomains, that form a binding pocket for the dimethylated lysine. rsc.org

A prime example of a reader protein for H3K9me2 is Heterochromatin Protein 1 (HP1). nih.govbiologists.com The chromodomain of HP1 specifically recognizes and binds to H3K9me2 and H3K9me3. nih.govupenn.edu This interaction is a critical step in the formation of heterochromatin. nih.gov

Upon binding to H3K9me2, HP1 can recruit a host of other effector molecules, including:

Histone methyltransferases: This can lead to the spreading of the H3K9me2 mark to adjacent nucleosomes, reinforcing the repressive chromatin state. nih.gov

DNA methyltransferases: This can lead to the methylation of the underlying DNA, providing another layer of transcriptional silencing. d-nb.info

Chromatin remodeling enzymes: These enzymes can further compact the chromatin structure.

The recruitment of these effector molecules by HP1 ultimately leads to the establishment of a stable, transcriptionally silent heterochromatin domain. nih.gov The interaction between H3K9me2 and HP1 is a fundamental mechanism for gene silencing and the maintenance of genome integrity. nih.govbiologists.com

Table 3: Key Reader Proteins for Dimethylated Lysine

| Reader Protein | Recognized Mark(s) | Associated Function |

| Heterochromatin Protein 1 (HP1) | H3K9me2, H3K9me3 nih.govbiologists.com | Heterochromatin formation, transcriptional repression. nih.gov |

| Spindlin 1 (SPIN1) | H3R8me2a, H3K4me3 guidetopharmacology.org | Transcriptional coactivation. guidetopharmacology.org |

| AGDP1 (in Arabidopsis) | H3K9me2 d-nb.info | Links H3K9me2 to DNA methylation in heterochromatin. d-nb.info |

N 6 ,n 6 Dimethyl L Lysine in Cellular Metabolism and Biological Pathways

Integration into Metabolic Networks

N(6),N(6)-Dimethyl-L-lysine is an integral component of cellular metabolism, participating in critical biosynthetic pathways and influencing metabolic homeostasis.

This compound functions as a precursor in the metabolic pathway for carnitine biosynthesis. Carnitine is an essential compound for the transport of long-chain fatty acids into the mitochondria for subsequent beta-oxidation, a process critical for energy production. The biosynthesis of carnitine involves a series of enzymatic steps, and methylated lysines are key intermediates. nih.gov this compound's role in this pathway directly links it to lipid metabolism, where its conversion to carnitine ultimately supports enhanced fatty acid oxidation. While N(6),N(6),N(6)-trimethyl-L-lysine is also a well-established precursor, the demethylation of methylated lysines is a recognized biological process, positioning this compound within this crucial metabolic network. nih.gov

Table 1: Metabolic Pathway Participation of this compound

| Pathway | Key Metabolites Involved with this compound | Outcome |

| Carnitine Biosynthesis | γ-Butyrobetaine, Fe³⁺ | Enhanced fatty acid oxidation |

| Glycation Reactions (in hyperglycemic conditions) | Glucose, this compound | Formation of Amadori adducts (e.g., DFLys), leading to protein crosslinking. |

Beyond its direct role in the carnitine pathway, this compound has a broader influence on metabolic homeostasis. Its involvement in lipid metabolism is clear through its contribution to fatty acid oxidation. Furthermore, under conditions of high glucose (hyperglycemia), this compound can react non-enzymatically with reducing sugars like glucose. This reaction forms advanced glycation end-products (AGEs), which contribute to protein crosslinking and aggregation. This glycation process implicates this compound in the pathophysiology of metabolic disorders where hyperglycemia is a key feature.

Intermediary Role in Carnitine Biosynthesis

Wider Biological Contributions

The biological significance of this compound extends beyond intermediary metabolism, playing a crucial role in the regulation of protein function and interactions.

The dimethylation of lysine (B10760008) residues on proteins is a key post-translational modification that can mediate or alter protein-protein interactions. The addition of two methyl groups to the lysine side chain changes its properties, creating a binding site for specific protein domains. A primary example is in the field of epigenetics, where the dimethylation of lysine 9 on histone H3 (H3K9me2) creates a docking site for heterochromatin protein 1β (HP1β). This interaction is fundamental for the establishment and maintenance of heterochromatin, a condensed state of DNA that leads to gene silencing. This compound is also involved in signaling pathways that regulate cellular processes by interacting with specific binding proteins that recognize methylated lysines.

Through its role in histone modification, this compound is a key modulator of protein-DNA interactions. Histone proteins package DNA into a compact structure called chromatin, and modifications to histone tails influence how tightly the DNA is wound. The dimethylation of specific lysine residues on histones can alter chromatin structure, thereby regulating the accessibility of DNA to the transcriptional machinery. This can either activate or repress gene expression depending on the specific lysine residue that is modified. The enzymes that add or remove these methyl groups, such as certain lysine demethylases, can also possess DNA binding capabilities, further highlighting the intricate link between this modification and the regulation of protein-DNA interactions. ebi.ac.uk

Table 2: Summary of Research Findings on this compound's Biological Roles

| Area of Research | Finding | Biological Impact |

| Epigenetics | Site-specific dimethylation of histones (e.g., H3K9me2) recruits specific proteins like HP1β. | Influences chromatin structure and leads to gene silencing. |

| Enzymology | Acts as a substrate for Fe²⁺ and 2-oxoglutarate-dependent demethylase enzymes (e.g., KDM4 family). | Reverses the methylation mark, allowing for dynamic regulation of gene expression. |

| Metabolomics | Identified in plant metabolomes, accumulating with other flavor-enhancing compounds. nih.gov | Contributes to the flavor profiles of certain plants. |

| Protein Interactions | The dimethylated lysine serves as a recognition motif for specific protein binding domains. nih.gov | Modulates signaling pathways and cellular responses. |

This compound is not confined to animal and fungal kingdoms; it has also been identified within the metabolomes of plants. nih.gov Research using widely targeted metabolomics has detected this compound as a component of the amino acid and derivatives class in plants such as Eucommia ulmoides (Du Zhong). nih.gov Studies have suggested that it may contribute to the flavor profiles of certain types of woody vegetation. In some instances, it has been observed to accumulate alongside compounds known to enhance umami flavors, such as L-aspartic acid, indicating a potential role in the sensory attributes of plants.

Advanced Methodologies for Research on N 6 ,n 6 Dimethyl L Lysine

Strategies for Chemical Synthesis and Derivatization

The study of N(6),N(6)-Dimethyl-L-lysine's role in biological systems necessitates robust methods for its synthesis and incorporation into peptides and proteins. Researchers have developed a variety of strategies, ranging from traditional organic synthesis to sophisticated biochemical techniques, to achieve this.

Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for assembling peptides containing modified amino acids, including this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. To incorporate this compound, a suitably protected derivative, such as Nα-Fmoc-N(6),N(6)-dimethyl-L-lysine, is used as a building block. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during the coupling reaction and is subsequently removed to allow for the addition of the next amino acid in the sequence. nih.govgoogle.com This method allows for the precise, site-specific placement of the dimethylated lysine (B10760008) residue within a synthetic peptide sequence. nih.gov

The synthesis of the necessary this compound building blocks themselves is a critical precursor to SPPS. One established route involves the reaction of L-2-amino-6-bromohexanoic acid derivatives, which can be modified at the ε-position to introduce the dimethylamino group. nih.gov Another approach starts with commercially available, orthogonally protected lysine derivatives. For instance, N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine can be deprotected at the N6 position and subsequently methylated. nih.gov

Reductive Alkylation Protocols for Lysine Dimethylation

Reductive alkylation is a widely used method for the non-specific dimethylation of lysine residues in proteins. springernature.com This reaction, often referred to as reductive methylation, typically employs formaldehyde (B43269) as the methyl donor and a mild reducing agent, such as sodium cyanoborohydride or dimethylamine (B145610) borane (B79455) complex, to convert the primary amino groups of lysine to dimethylamino groups. cam.ac.ukhamptonresearch.comresearchgate.net The reaction proceeds through the formation of a Schiff base between the lysine's ε-amino group and formaldehyde, which is then reduced. hamptonresearch.comresearchgate.net The process is rapid, with the monomethylated intermediate quickly converting to the dimethylated product. cam.ac.ukhamptonresearch.com

Site-Specific Installation in Recombinant Proteins

While reductive alkylation is effective for global modification, many research questions require the precise placement of this compound at a single, specific site within a protein. To address this, researchers have developed sophisticated methods that combine genetic engineering and chemical biology.

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Genetic code expansion allows for the incorporation of unnatural amino acids (UAAs), including derivatives of lysine, directly into proteins during translation. nih.gov This powerful technique involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the UAA. acs.orgfrontiersin.org This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically recognizes the UAA and attaches it to the corresponding engineered tRNA. acs.orgnih.gov This tRNA then delivers the UAA to the ribosome in response to the repurposed codon in the mRNA sequence. nih.gov

While direct incorporation of this compound has been challenging due to the difficulty in evolving a specific pyrrolysyl-tRNA synthetase that accepts it as a substrate, a multi-step strategy has proven successful. core.ac.uk This involves the genetic incorporation of a protected lysine analog, followed by a series of chemoselective reactions to unmask and then dimethylate the specific lysine side chain. core.ac.uk For example, Nε-(tert-butyloxycarbonyl)-L-lysine can be incorporated and subsequently deprotected, followed by site-specific reductive methylation. core.ac.uk

Chemoselective Reactions for Protein Modification

Chemoselective reactions offer an alternative or complementary approach to genetic code expansion for site-specific protein modification. mdpi.com These reactions target the unique chemical properties of a specific amino acid side chain to achieve selective labeling. nih.govacs.org For lysine, its ε-amino group is a primary target due to its nucleophilicity. mdpi.com

One strategy involves introducing a uniquely reactive handle into the protein at the desired modification site. For instance, a lysine-to-cysteine mutation can be introduced, and the cysteine residue can then be alkylated with a reagent that mimics dimethylated lysine. ucsf.edunih.gov This "methyl-lysine analog" (MLA) approach has been successfully used to install mimics of mono-, di-, and trimethylated lysine into recombinant histones. ucsf.edunih.gov

Another innovative method combines genetic code expansion with chemoselective reactions. A protected version of lysine is first genetically incorporated at a specific site. core.ac.uk The remaining lysine residues in the protein are then globally protected using a different protecting group. The specifically incorporated lysine is then deprotected, revealing a unique reactive site for dimethylation. core.ac.uk Finally, a global deprotection step yields the protein with a single, site-specifically dimethylated lysine. core.ac.uk

Analytical Techniques for Detection, Characterization, and Quantification

A suite of powerful analytical techniques is available to detect, characterize, and quantify this compound, both as a free amino acid and within peptides and proteins.

| Technique | Application | Key Findings/Capabilities |

| Mass Spectrometry (MS) | ||

| Electrospray Ionization (ESI-MS) | Characterization of the free amino acid and modified peptides. | Provides accurate mass measurement, with a characteristic [M+H]⁺ peak at m/z 175.2. Fragmentation patterns confirm the dimethylated side chain. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and differentiation from other lysine derivatives. | Requires derivatization to a stable form, such as a methyl ester pentafluoropropionyl (PFP) derivative. Allows for the separation and quantification of this compound. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and quantification in complex biological samples. | Enables separation of isomers and quantification through techniques like tandem mass spectrometry (MS/MS). nih.gov Can be used to analyze amino acids in samples like human urine. mdpi.com |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Analysis of modified proteins and peptides. | Highly sensitive method for identifying methylated peptides from tryptic digests of proteins. researchgate.net Used to confirm the mass increase corresponding to dimethylation. nih.gov |

| Chromatography | ||

| Ion-Exchange Chromatography | Purification of synthesized this compound. | Used to separate the target compound from unreacted L-lysine and other byproducts during synthesis. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress during synthesis. | Provides a quick and simple way to track the conversion of reactants to products. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of methylated amino acids. | Can resolve different methylated forms of lysine, often after derivatization. researchgate.netcdnsciencepub.com |

| Spectroscopy | ||

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization. | ¹³C NMR provides information on the chemical environment of the carbon atoms in the molecule. nih.gov Can be used to study the dynamics of methylated lysine side chains in proteins. researchgate.net |

| Other Techniques | ||

| Amino Acid Analysis | Quantification of methylated lysine in protein hydrolysates. | Can be used to determine the overall content of modified lysine residues in a protein sample. researchgate.net |

| Spectrophotometry | Quantification of lysine in solution. | The ninhydrin (B49086) assay can be adapted for the spectrophotometric evaluation of L-lysine concentrations. researchgate.net |

Mass Spectrometry (MS)-Based Methodologiesnih.gov

Mass spectrometry has become an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. Its application ranges from simple identification to complex quantification in biological matrices. Electrospray ionization mass spectrometry (ESI-MS) can identify this compound by its molecular ion peak, which appears at a mass-to-charge ratio (m/z) of 175.2 for the protonated molecule [M+H]⁺. Further fragmentation of this ion provides structural confirmation, with characteristic peaks at m/z 130.1, corresponding to the loss of the carboxylic acid group (COOH), and m/z 84.0, representing the trimethylammonium ion.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatizationnih.gov

Due to their low volatility and thermal instability, amino acids like this compound are not directly suitable for Gas Chromatography (GC) analysis. mdpi.com To overcome this, a chemical derivatization process is required to convert the non-volatile amino acid into a volatile and thermally stable compound. mdpi.com

A common and effective approach is a two-step derivatization procedure. mdpi.com The first step involves esterification of the carboxylic acid group, often by heating the sample with methanolic HCl. mdpi.comnist.gov The second step is acylation of the amino groups. mdpi.com For this compound and related compounds, optimized methods utilize derivatization into methyl ester pentafluoropropionyl (PFP) derivatives, which are stable and provide excellent chromatographic properties. This process allows for the effective separation and distinction of this compound from other isomeric and related lysine derivatives by GC-MS.

Table 1: Two-Step Derivatization for GC-MS Analysis of Lysine Derivatives

| Step | Reaction | Reagent Example | Purpose |

|---|---|---|---|

| 1. Esterification | Converts the carboxylic acid group (-COOH) into an ester. | 2 M HCl in Methanol | Increases volatility by masking the polar carboxylic group. mdpi.com |

| 2. Acylation | Reacts with primary and secondary amine groups (-NH2, -NH). | Pentafluoropropionic anhydride (B1165640) (PFPA) | Increases volatility and thermal stability by masking polar amine groups. mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantificationnih.govchrom-china.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound in complex biological samples. nih.gov This method combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry.

Researchers have developed label-free, targeted LC-MS/MS methods capable of quantifying methylated lysine derivatives at low femtomole (fmol) levels. nih.gov One such method utilizes a porous graphitic carbon (Hypercarb) column for separation, which is effective for polar compounds like amino acids. nih.gov The mobile phase typically consists of an acetonitrile (B52724) and water gradient containing a small percentage of formic acid to aid ionization. nih.gov

Quantification is often performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 175.2 for this compound) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 84.0) is monitored. chrom-china.com This highly specific detection method minimizes interference from the sample matrix. chrom-china.com The use of stable isotope-labeled internal standards, such as deuterated lysine derivatives, is also common to correct for matrix effects and variations in sample processing. nih.govmdpi.com

Table 2: Example Parameters for LC-MS/MS Quantification of this compound

| Parameter | Description/Value | Reference |

|---|---|---|

| Chromatography Column | Hypercarb (porous graphitic carbon) or C18 | chrom-china.comnih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | chrom-china.comnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | chrom-china.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | chrom-china.com |

| Precursor Ion (Q1) | m/z 175.2 | |

| Product Ion (Q3) | m/z 84.0 (trimethylammonium ion) | |

| Limit of Quantification (LOQ) | Low fmol range achievable | nih.gov |

Spectroscopic Methods for Structural Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed structural analysis of this compound and for studying its interactions with other molecules. While mass spectrometry can identify the compound and its modifications, NMR provides information about the three-dimensional structure and dynamic processes in solution.

Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, are particularly powerful. beilstein-journals.org These experiments require the protein or molecule of interest to be labeled with the ¹⁵N isotope. beilstein-journals.org The resulting spectrum shows a peak for each nitrogen-hydrogen bond, and changes in the chemical environment of a specific dimethylated lysine residue upon binding to another molecule can be monitored by changes in the position (chemical shift perturbation) or intensity of its corresponding peak. beilstein-journals.org

Studies have used ¹H-¹⁵N HSQC titrations to investigate the binding of macrocyclic hosts like cucurbit nih.govuril to proteins containing dimethylated lysine residues. beilstein-journals.org Such research has shown that these hosts can exhibit a binding preference for methylated lysines, with affinity increasing with the degree of methylation (trimethyl > dimethyl > monomethyl). beilstein-journals.org One-dimensional ¹H NMR can also be used to observe these interactions by monitoring the chemical shift changes of the guest molecule's protons upon binding. beilstein-journals.org

Table 3: NMR Methods for the Analysis of this compound

| NMR Technique | Information Provided | Application Example |

|---|---|---|

| 1D ¹H NMR | Provides information on the chemical environment of protons. Can detect binding events through chemical shift perturbations. | Titration of lysine with a synthetic receptor to monitor binding. beilstein-journals.org |

| 2D ¹H-¹⁵N HSQC | Provides a fingerprint of N-H correlations. Highly sensitive to changes in the chemical environment upon ligand binding or conformational changes. | Studying the specific interaction of cucurbituril (B1219460) with dimethylated lysine residues on a protein surface. beilstein-journals.org |

Chromatographic Separations of Lysine Derivatives

The analysis of this compound is often complicated by the presence of other structurally similar lysine derivatives in biological samples. These include isomers like N(2),N(2)-Dimethyl-L-lysine, as well as monomethylated and trimethylated forms. Therefore, efficient chromatographic separation is a critical prerequisite for accurate identification and quantification.

Several chromatographic techniques have been employed to separate these derivatives.

Ion-Exchange Chromatography: This classical method separates molecules based on their net charge. It has been successfully used to separate various isomeric lysine derivatives. nih.govcapes.gov.br The separation is based on the differential interaction of the charged amino acids with the charged stationary phase of the chromatography column. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most common chromatographic techniques used in conjunction with mass spectrometry. Separation is based on hydrophobicity. While native amino acids are highly polar, derivatization can significantly alter their hydrophobicity, allowing for effective separation on C18 columns. tandfonline.com For example, derivatizing amino acids to form phenylthiohydantoin (PTH) or methylthiohydantoin (MTH) adducts allows for their separation by RP-HPLC. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for separating highly polar compounds like unmodified amino acids and their methylated derivatives. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

The choice of chromatographic method depends on the specific analytical challenge, including the complexity of the sample matrix and the required sensitivity and resolution. researchgate.net

Table 4: Comparison of Chromatographic Methods for Lysine Derivatives

| Method | Separation Principle | Typical Application |

|---|---|---|

| Ion-Exchange Chromatography | Net Charge | Separation of isomeric lysine derivatives. nih.gov |

| Reversed-Phase HPLC | Hydrophobicity | Analysis of derivatized amino acids (e.g., PTH, MTH, Dansyl derivatives). tandfonline.comoup.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity/Partitioning | Separation of underivatized, polar amino acids and their methylated forms. |

Comparative Biochemistry of Lysine Methylation States

Differential Biological Impact of Mono-, Di-, and Tri-methylation on Lysine (B10760008) Residues

The methylation of lysine residues on histone and non-histone proteins is a important post-translational modification that plays a critical role in regulating a diverse array of cellular processes, including gene expression, DNA repair, and signal transduction. nih.gov Unlike acetylation, which neutralizes the positive charge of the lysine side chain, methylation maintains the charge but alters the size, hydrophobicity, and hydrogen-bonding capacity of the residue. nih.gov Lysine can be sequentially methylated to form monomethyl-lysine (me1), dimethyl-lysine (me2), and trimethyl-lysine (me3), with each state having distinct biological consequences. frontiersin.org

Distinct Epigenetic Signals and Functional Outcomes

The different methylation states of a single lysine residue can be interpreted as unique epigenetic signals, leading to varied functional outcomes. This specificity is largely achieved through "reader" proteins, which contain specialized domains that recognize and bind to a particular methylation state. nih.gov

For instance, on histone H3, different methylation states of the same lysine residue are associated with opposing transcriptional outcomes. H3K4me1 is predominantly found at transcriptional enhancers, while H3K4me3 is a hallmark of active gene promoters. In contrast, H3K9me3 and H3K27me3 are well-established repressive marks. H3K27me3 is often a temporary signal at promoter regions of developmental genes, whereas H3K9me3 is associated with more permanent silencing at heterochromatin. embopress.org

The degree of methylation also dictates the recruitment of specific effector proteins. For example, the chromodomain of Heterochromatin Protein 1 (HP1) specifically recognizes H3K9me3, initiating the formation of silent heterochromatin. nih.gov Similarly, the plant homeodomain (PHD) finger of BPTF binds to H3K4me2 and H3K4me3 to recruit the NURF chromatin remodeling complex, leading to gene activation. nih.gov The structural basis for this specificity lies in subtle variations within the binding pockets of these reader domains.

Table 1: Functional Outcomes of Different Lysine Methylation States on Histone H3

| Histone Mark | Methylation State | Location | Functional Outcome | Reader Proteins (Examples) |

| H3K4 | me1 | Enhancers | Transcriptional Activation | TFIID |

| me2 | Promoters | Transcriptional Activation | BPTF (PHD) | |

| me3 | Promoters | Transcriptional Activation | BPTF (PHD), TAF3 | |

| H3K9 | me1 | Euchromatin | Transcriptional Repression | - |

| me2 | Heterochromatin | Transcriptional Repression | - | |

| me3 | Pericentric Heterochromatin | Gene Silencing, Heterochromatin Formation | HP1 (Chromodomain) | |

| H3K27 | me1 | - | - | - |

| me2 | Polycomb-repressed genes | Transcriptional Repression | Polycomb Repressive Complex 2 (PRC2) | |

| me3 | Inactive X Chromosome, Polycomb-repressed genes | Gene Silencing | Polycomb Repressive Complex 1 (PRC1) | |

| H3K36 | me1 | Gene bodies | - | - |

| me2 | Gene bodies | Transcriptional Elongation | - | |

| me3 | Gene bodies | Transcriptional Elongation, Splicing Regulation | PSIP1/p75 |

Enzymatic Specificities Governing Methylation State Transitions

The precise deposition of mono-, di-, or trimethyl groups on lysine residues is governed by the substrate specificity of protein lysine methyltransferases (KMTs). researchgate.net Most KMTs belong to the SET domain-containing family of enzymes, which utilize S-adenosylmethionine (SAM) as a methyl donor. pnas.orgnih.gov

The product specificity of a KMT, meaning whether it catalyzes mono-, di-, or trimethylation, is determined by the architecture of its active site. pnas.org For example, SET7/9 is a monomethyltransferase, while Rubisco large-subunit dimethyltransferase is a dimethyltransferase, and the viral vSET enzyme is a trimethyltransferase. pnas.org The structural feature within the SET domain that dictates the degree of methylation is often a "switch" residue. Enzymes with a tyrosine at this position are generally restricted to mono- or dimethylation, whereas those with a phenylalanine can catalyze trimethylation. frontiersin.org

In some organisms, different enzymes are responsible for different methylation states at the same lysine residue. For example, in Arabidopsis thaliana, the SET2 homologs SDG8 and SDG26 both methylate H3K36, but SDG8 is specifically required for the transition from monomethylation to di- and trimethylation. nih.gov This highlights a sophisticated regulatory mechanism where the levels of different methylation states are controlled by distinct enzymes.

Table 2: Examples of Lysine Methyltransferases and their Product Specificity

| Enzyme | Target Lysine | Product(s) | Biological Role |

| SET7/9 | H3K4, p53 K372 | me1 | Transcriptional regulation, p53 stabilization |

| G9a | H3K9, H3K27 | me1, me2 | Transcriptional repression |

| SUV39H1 | H3K9 | me2, me3 | Heterochromatin formation |

| MLL1 | H3K4 | me2, me3 | Transcriptional activation |

| EZH2 (in PRC2) | H3K27 | me2, me3 | Transcriptional repression |

| DOT1L | H3K79 | me1, me2, me3 | Transcriptional elongation |

Interplay with Other Lysine Post-Translational Modifications

The functional consequences of lysine methylation are further complicated by its extensive crosstalk with other post-translational modifications (PTMs) occurring on the same or different lysine residues. This interplay can be synergistic, antagonistic, or hierarchical, creating a complex regulatory network.

Crosstalk with N(6)-Acetylation

Lysine acetylation and methylation are often mutually exclusive on the same residue, leading to a direct competition that can act as a molecular switch. oup.com Acetylation, catalyzed by lysine acetyltransferases (KATs), neutralizes the positive charge of lysine and is generally associated with transcriptional activation.

A classic example of this antagonism is at H3K27, where acetylation (H3K27ac) is a mark of active enhancers and promoters, while trimethylation (H3K27me3) is a repressive mark. oup.com The balance between these two modifications is critical for gene regulation. For instance, inhibiting the H3K27 methyltransferase EZH2 can lead to an increase in H3K27ac and the activation of previously silenced genes. oup.com

In some cases, the relationship is hierarchical. For example, methylation of p53 at lysine 372 by SET7/9 is thought to facilitate the subsequent acetylation of adjacent lysine residues, leading to p53 stabilization and activation. oncotarget.com This suggests that one modification can create a favorable context for another.

Differentiation from N(6)-Formylation

N(6)-formyllysine is another post-translational modification that, like acetylation and trimethylation, results in a similar molecular mass change. researchgate.net However, formylation is believed to arise primarily from oxidative DNA damage and is considered a pathological modification. pnas.org

The chemical similarity between formylation and acetylation suggests that N(6)-formyllysine could interfere with the signaling functions of acetylation and methylation. pnas.org For example, formylation at lysine residues that are normally acetylated or methylated could disrupt the binding of reader proteins and alter chromatin structure and gene expression. plos.org Importantly, N(6)-formyllysine is not readily removed by histone deacetylases, suggesting that this modification could be long-lived and have lasting pathological consequences. plos.org

Relationship with Ubiquitination and Other Modifications

Lysine methylation also engages in extensive crosstalk with ubiquitination, a PTM that involves the attachment of one or more ubiquitin molecules to a substrate protein. nih.gov Both modifications target the ε-amino group of lysine, leading to direct competition. nih.gov

In some instances, methylation can protect a protein from ubiquitination and subsequent degradation. For example, the intracellular pathogen Rickettsia parkeri methylates its own surface proteins to shield them from host-mediated ubiquitination and subsequent autophagic clearance. nih.gov

Conversely, ubiquitination can regulate the levels of lysine methylation by targeting the enzymes that deposit or remove these marks. For example, the ubiquitin E3 ligase SCFFBXO22 targets the histone demethylase KDM4A for proteasomal degradation, thereby controlling the global levels of H3K9 and H3K36 methylation. nih.gov

The interplay between methylation and other PTMs like phosphorylation and SUMOylation further expands the regulatory potential of lysine modifications, creating a highly dynamic and context-dependent "histone code" that governs cellular function. springermedizin.de

Future Research Directions and Emerging Paradigms in N 6 ,n 6 Dimethyl L Lysine Biology

Identification of Novel Modulators and Effectors of N(6),N(6)-Dimethyl-L-lysine

A primary focus for future research is the identification and characterization of new molecules that regulate and are influenced by DML. This includes the enzymes responsible for its addition and removal from proteins, as well as the "reader" proteins that recognize and bind to this specific modification.

Key Research Areas:

Discovery of Novel "Writers" and "Erasers": While some protein lysine (B10760008) methyltransferases (PKMTs) and demethylases (KDMs) are known, it is likely that others exist with specificities for DML on various substrates. nih.gov Identifying these enzymes is crucial for understanding how DML levels are controlled in different cellular compartments and in response to various stimuli.

Characterization of DML "Readers": The downstream effects of DML are often mediated by effector proteins that contain specialized domains for recognizing the dimethylated lysine. The identification of novel DML-binding proteins will illuminate the signaling pathways and cellular processes that are regulated by this modification.

Exploring Non-histone Substrates: Although histones are well-established targets of lysine methylation, many other proteins are also modified by DML. Future studies will need to identify these non-histone substrates and determine how DML affects their function, stability, and interactions.

Investigation of this compound in Diverse Biological Contexts

The biological significance of DML extends beyond the well-studied models. Investigating its role in a wider range of organisms and disease states will provide a more comprehensive understanding of its importance.

Emerging Areas of Investigation:

Plant and Microbial Biology: N(6),N(6)-dimethyllysine has been identified in the metabolomes of plants and may contribute to flavor profiles. Its presence has also been reported in organisms like Schizosaccharomyces pombe and Trypanosoma brucei. nih.gov Further research into the function of DML in these organisms could reveal novel metabolic pathways and regulatory mechanisms.

Cancer Biology: Altered levels of lysine methylation have been associated with tumor progression and metastasis. Future research should focus on elucidating the specific roles of DML in different cancers, which could lead to the identification of new biomarkers and therapeutic targets.

Metabolic Disorders: As an intermediate in carnitine biosynthesis in some organisms, DML plays a role in cellular energy homeostasis. Investigating the links between DML metabolism and metabolic disorders such as diabetes could open up new avenues for treatment.

Advancements in Methodological Tools for Comprehensive Analysis

Progress in understanding DML is intrinsically linked to the development of more sensitive and specific analytical techniques.

Methodological Advancements Needed:

High-Throughput Screening: The development of robust high-throughput screening assays is essential for the discovery of novel modulators of DML, including inhibitors of PKMTs and KDMs.

Improved Mass Spectrometry Techniques: While mass spectrometry is a powerful tool for identifying and quantifying post-translational modifications, new methods are needed to improve the detection and analysis of DML, especially for low-abundance proteins. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are currently used.

Development of Specific Probes and Biosensors: The creation of highly specific antibodies and chemical probes for DML will be invaluable for its detection and visualization within cells and tissues. Fluorescent sensors are also being developed for the recognition of lysine and its derivatives. mdpi.com

Theoretical and Computational Approaches for Predictive Modeling of this compound Function

In silico approaches are becoming increasingly important for predicting the sites of DML modification and for understanding the functional consequences of this modification.

Computational Strategies:

Predictive Algorithms: Developing machine learning models and other computational algorithms can help predict which lysine residues in a protein are likely to be dimethylated. This can guide experimental validation and accelerate the discovery of new DML substrates.

Molecular Dynamics Simulations: Simulations can provide insights into how DML alters the structure and dynamics of proteins and their interactions with other molecules. This can help to elucidate the molecular mechanisms by which DML exerts its biological effects.

Systems Biology Integration: Integrating data from genomics, proteomics, and metabolomics will be crucial for building comprehensive models of the DML signaling network. This will allow for a more holistic understanding of how DML contributes to complex cellular processes and disease states.

Q & A

Q. How can cross-disciplinary approaches enhance understanding of this compound’s non-canonical roles?

- Methodological Answer : Collaborate with computational biologists to develop machine learning models predicting methylation sites in non-histone proteins. Combine structural biology (cryo-EM) with metabolomics to explore links between lysine methylation and metabolic pathway regulation. Publish negative results to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.